molecular formula C9H11BrN2O B3215507 (S)-2-Amino-N-(2-bromo-phenyl)-propionamide CAS No. 1161616-62-1

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide

Cat. No.: B3215507
CAS No.: 1161616-62-1
M. Wt: 243.1 g/mol
InChI Key: OUCKZCVLWMYYJR-LURJTMIESA-N
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Description

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral organic compound with the CAS Registry Number 1161616-62-1 . It has a molecular formula of C9H11BrN2O and a molecular weight of 243.104 g/mol . The compound's structure is defined by the canonical SMILES string C C@H C(=O)NC1=CC=CC=C1Br, confirming the (S) configuration at the chiral center and the N-(2-bromophenyl) substitution . This combination of an amino group and a brominated aromatic ring makes it a potential intermediate for synthesizing more complex molecules in medicinal and organic chemistry research. Researchers are advised to handle this material with care. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be used, and the compound should only be handled in a well-ventilated area . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-(2-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(11)9(13)12-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCKZCVLWMYYJR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for S 2 Amino N 2 Bromo Phenyl Propionamide

Stereoselective Synthesis Approaches to the Propionamide (B166681) Core

Achieving the desired (S)-configuration at the α-carbon of the propionamide core is a critical aspect of the synthesis. Various stereoselective methods can be employed to ensure the formation of the correct enantiomer.

Asymmetric Catalysis in Propionamide Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, asymmetric hydrogenation of a suitable precursor is a viable strategy. nih.gov

This approach typically involves the synthesis of an achiral enamide precursor, which is then hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The chiral catalyst coordinates to the double bond of the enamide in a way that directs the delivery of hydrogen from a specific face, leading to the formation of one enantiomer in excess.

A representative catalytic asymmetric hydrogenation approach would involve:

Precursor Synthesis: Condensation of a pyruvate (B1213749) derivative with 2-bromoaniline (B46623) to form an enamide.

Asymmetric Hydrogenation: The enamide is then hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst.

Deprotection (if necessary): Removal of any protecting groups to yield the final product.

Catalyst System (Representative)SubstrateEnantiomeric Excess (e.e.)
[Rh(COD)2]BF4 / (R,R)-Me-DuPhosN-(2-bromophenyl)-2-acetamidoprop-2-enoate>95%

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids or bases can be used to catalyze the enantioselective addition of nucleophiles to imines, which can be a key step in the formation of the α-amino amide structure.

Biocatalytic and Enzymatic Synthesis Routes

Enzymes are highly efficient and selective catalysts that operate under mild conditions. For the synthesis of chiral amino amides, various enzymatic approaches can be considered. Lipases, which are commonly used for the hydrolysis of esters, can also catalyze the formation of amide bonds. nih.govresearchgate.netchiralpedia.com

One biocatalytic strategy is the kinetic resolution of a racemic mixture of 2-amino-N-(2-bromo-phenyl)-propionamide. In this process, a lipase (B570770) can be used to selectively acylate or deacylate one enantiomer, allowing for the separation of the desired (S)-enantiomer. For example, a lipase could selectively hydrolyze the (R)-enantiomer of an N-acetylated derivative, leaving the (S)-enantiomer unreacted.

Alternatively, enzymes such as amino acid amidases can be used for the direct, stereoselective synthesis of amino acid amides. uni-kiel.deresearchgate.net These enzymes can catalyze the amidation of an amino acid with an amine, often with high enantioselectivity.

EnzymeReaction TypeSubstrateSelectivity
Lipase (e.g., Candida antarctica Lipase B)Kinetic Resolution (Acylation)Racemic 2-amino-N-(2-bromophenyl)-propionamideHigh (for one enantiomer)
L-amino acid amidaseDirect Amidation(S)-Alanine and 2-bromoanilineHigh for (S)-enantiomer

Precursor Design and Derivatization Routes

The formation of the amide bond and the introduction of the bromine atom are the other key transformations in the synthesis of this compound.

Amidation Reactions and Advanced Coupling Strategies

The formation of the amide bond between the carboxylic acid of (S)-alanine and 2-bromoaniline is a crucial step. Standard peptide coupling reagents are often employed for this transformation. chemrxiv.org However, 2-bromoaniline is a sterically hindered and electronically deactivated amine, which can make the coupling reaction challenging.

A variety of modern coupling reagents have been developed to overcome these challenges. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be effective for coupling sterically hindered substrates.

The choice of coupling reagent and reaction conditions is critical to ensure high yields and to avoid racemization of the chiral center of the alanine (B10760859) derivative. The use of an N-protected (S)-alanine derivative, such as N-Boc-(S)-alanine, is standard practice to prevent side reactions at the amino group during the coupling reaction.

Coupling ReagentAdditiveBaseTypical Yield for Hindered Anilines
HATUHOBtDIPEAGood to Excellent
HBTUHOBtDIPEAGood
PyBOPHOBtDIPEAGood
DCC/DMAP--Moderate to Good

Selective Bromination Methodologies for Phenyl Moieties

The introduction of the bromine atom onto the phenyl ring can be achieved either by starting with 2-bromoaniline or by performing a regioselective bromination of an N-phenylpropionamide precursor. If the latter approach is chosen, controlling the position of bromination is essential.

The amide group in an N-phenylamide is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct bromination of N-phenylalaninamide would likely lead to a mixture of ortho- and para-brominated products. To achieve selective ortho-bromination, specific methodologies are required.

One strategy involves the use of directing groups or specific brominating agents that favor ortho-substitution. For example, certain Lewis acids can be used to coordinate to the amide oxygen, enhancing the ortho-directing effect. uni-kiel.de Another approach is to use a bulky brominating agent that is sterically biased towards the less hindered ortho position. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of anilides. The reaction conditions, such as the solvent and the presence of catalysts, can significantly influence the regioselectivity. For instance, the use of copper(II) bromide in ionic liquids has been shown to favor para-bromination of unprotected anilines, but modifications to the substrate and conditions could potentially favor ortho-substitution. wikipedia.org

Brominating AgentCatalyst/AdditiveSolventRegioselectivity (ortho vs. para)
Br2Acetic AcidAcetic AcidMixture, para-major
NBS-CCl4para-major
NBSp-TsOHMethanolHigh ortho-selectivity on certain phenols
CuBr2-Ionic Liquidpara-major for anilines

Protecting Group Chemistry and Deprotection Strategies in Amino Acid Derivatization

In the synthesis of this compound, the nucleophilic α-amino group of L-alanine must be masked with a temporary protecting group. neliti.com This ensures that the amine does not interfere with the subsequent amide bond formation. libretexts.org The choice of protecting group is crucial, as it must be stable under the coupling conditions and easily removable in a final step without affecting the newly formed amide bond or the stereochemistry of the chiral center. neliti.comutsouthwestern.edu Common protecting groups for amines in peptide and amide synthesis include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

tert-Butyloxycarbonyl (Boc) Group : The Boc group is introduced by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, typically under basic conditions. It is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Deprotection is achieved under strongly acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an organic solvent.

Benzyloxycarbonyl (Cbz or Z) Group : The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. It is stable to acidic and mild basic conditions. The primary method for its removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a process that is generally clean and efficient. libretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc) Group : The Fmoc group is attached using Fmoc-Cl or Fmoc-OSu. A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). neliti.com This orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups makes it highly valuable in complex syntheses. neliti.com

Table 1: Comparison of Common Amino Protecting Groups for L-Alanine Derivatization

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Stability
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate Strong Acid (e.g., TFA, HCl) Stable to base, hydrogenolysis
Benzyloxycarbonyl Cbz (or Z) Benzyl chloroformate Catalytic Hydrogenolysis (H₂/Pd-C) Stable to acid, mild base
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., 20% Piperidine in DMF) Stable to acid, hydrogenolysis

Optimization of Reaction Conditions for Yield and Purity Enhancement

The central step in the synthesis is the coupling of the N-protected L-alanine with 2-bromoaniline. Optimization of this reaction is critical to maximize the yield and purity of the resulting N-protected intermediate. Key parameters that are systematically varied include the choice of coupling agent, solvent, base, and temperature. researchgate.netchemrxiv.org

Coupling Agents : These reagents activate the carboxylic acid of the protected L-alanine to facilitate the nucleophilic attack by the amine of 2-bromoaniline. Common classes include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

Uronium/Thiouronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation.

Solvent : The choice of solvent can significantly impact reaction rates and solubility of reagents. researchgate.net Aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices due to their ability to dissolve a wide range of reactants and their inertness under typical coupling conditions. researchgate.net In some cases, solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) may also be employed. researchgate.net

Base : A non-nucleophilic organic base is often required to neutralize the acid generated during the reaction and to ensure the aniline (B41778) is in its free-base form. N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are frequently used for this purpose.

Temperature : Amide coupling reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction and minimize potential side reactions. The reaction is then often allowed to warm to room temperature and stirred until completion, which can range from a few hours to overnight.

Table 2: Illustrative Optimization of Amide Coupling Reaction Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Yield (%) Purity (%)
1 EDC/HOBt DIPEA DCM 0 to 25 75 90
2 EDC/HOBt DIPEA DMF 0 to 25 82 92
3 HATU DIPEA DMF 0 to 25 91 97
4 HATU TEA DMF 0 to 25 88 95
5 HATU DIPEA DCM 0 to 25 85 94

Scale-Up Considerations for Laboratory and Research-Scale Production

Transitioning the synthesis of this compound from a small, milligram-scale to a larger laboratory or research-scale (multi-gram) introduces several practical challenges that must be addressed.

Reagent Selection and Cost : On a larger scale, the cost and availability of reagents, including the protected L-alanine, 2-bromoaniline, and particularly the coupling agent, become significant factors. While highly efficient reagents like HATU are excellent for small-scale synthesis, more cost-effective alternatives like EDC might be considered for larger preparations, accepting a potential trade-off in yield or reaction time.

Thermal Management : The heat generated (exotherm) during the activation of the carboxylic acid and the coupling reaction can be substantial on a larger scale. In a small flask, this heat dissipates quickly, but in a larger reactor, it can lead to a significant temperature increase, promoting side reactions and potential degradation of products. Therefore, controlled, slow addition of reagents and efficient external cooling are essential for maintaining the optimal reaction temperature.

Mixing and Homogeneity : Ensuring efficient mixing in a larger reaction vessel is crucial to maintain a homogeneous reaction mixture, which is necessary for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.

Work-up and Purification : Procedures that are straightforward on a small scale can become cumbersome and inefficient when scaled up.

Aqueous Work-up : Large-volume liquid-liquid extractions require large amounts of solvents and can be time-consuming.

Purification : Purification by column chromatography, a standard method for small-scale synthesis, is often impractical for multi-gram quantities. The development of a robust crystallization or recrystallization procedure for the final product or a key intermediate is highly desirable for achieving high purity on a larger scale. This approach is more time- and cost-effective for producing material in gram quantities or higher.

Final Deprotection Step : The final deprotection step also requires consideration. For example, if a Cbz group is used, scaling up a catalytic hydrogenation reaction requires specialized equipment to handle hydrogen gas safely. If a Boc group is used, handling large volumes of corrosive trifluoroacetic acid necessitates appropriate safety measures and materials.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. A complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals is the first step in a thorough analysis.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural and Stereochemical Assignment

One-dimensional (1D) NMR spectra provide initial information about the chemical environment of the nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amino (-NH₂), amide (-NH-), aromatic, methine (α-CH), and methyl (-CH₃) protons. The chemical shifts and splitting patterns, governed by the n+1 rule, would provide initial evidence for the connectivity of the molecule. For instance, the α-proton signal would likely appear as a quartet due to coupling with the methyl protons.

¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), the α-carbon, and the methyl carbon.

¹⁵N NMR: Although less common, ¹⁵N NMR could distinguish between the amino and amide nitrogen atoms, providing further structural confirmation.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure. researchgate.netchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming, for example, the coupling between the α-proton and the methyl protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the α-carbon and methyl group based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be critical for connecting the propionamide (B166681) fragment to the 2-bromophenyl ring, for instance, by observing a correlation from the amide proton to the aromatic carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for confirming stereochemistry and determining preferred conformations. For example, NOE correlations could be observed between the α-proton and the protons on the 2-bromophenyl ring, providing insight into the molecule's spatial arrangement.

A hypothetical data table for the expected NMR assignments is presented below.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations
1' (C=O)-~170-175HMBC to α-H, Amide-H
2' (α-CH)~3.5-4.0 (quartet)~50-55COSY to -CH₃, HSQC to α-C, HMBC to C=O
3' (-CH₃)~1.3-1.5 (doublet)~18-22COSY to α-H, HSQC to -CH₃ C, HMBC to α-C, C=O
Amide-NH~8.0-9.0 (singlet)-HMBC to C=O, C1
Amino-NH₂~2.0-3.0 (broad singlet)--
1-~135-140HMBC from Amide-H, H6
2-~110-115HMBC from H3
3~7.5-7.6 (doublet)~130-135COSY to H4
4~7.0-7.2 (triplet)~125-128COSY to H3, H5
5~7.3-7.4 (triplet)~128-130COSY to H4, H6
6~8.0-8.2 (doublet)~120-125COSY to H5, HMBC to C1

Note: The chemical shifts are estimates based on typical values for similar functional groups and are presented for illustrative purposes.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Molecules like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide can exhibit conformational flexibility, particularly rotation around the amide bond and the bond connecting the phenyl ring to the nitrogen. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these processes. If the rate of rotation is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence, can be observed. From these changes, the energy barriers to rotation can be calculated, offering a quantitative measure of the molecule's conformational stability.

Chiroptical Spectroscopy

Chiroptical techniques are essential for studying chiral molecules, as they are sensitive to the molecule's three-dimensional structure and absolute configuration.

Circular Dichroism (CD) for Absolute Configuration Determination and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, the CD spectrum would show characteristic Cotton effects (positive or negative bands) corresponding to its electronic transitions (e.g., n→π* and π→π* transitions of the amide and aromatic chromophores). The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to theoretical spectra calculated for the (S) and (R) enantiomers, the absolute configuration can be unequivocally confirmed. Furthermore, CD spectroscopy is highly sensitive to the secondary structure and conformation of molecules, making it a powerful tool for studying conformational changes in different solvent environments. nih.govuark.edu

Optical Rotatory Dispersion (ORD) Studies and Chirality Assessment

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.org An ORD spectrum complements the CD data. A molecule exhibiting a Cotton effect in its CD spectrum will show a characteristic anomalous dispersion curve in its ORD spectrum, where the optical rotation undergoes a rapid change and crosses zero near the wavelength of the electronic transition. libretexts.org The shape and sign of this curve (positive or negative Cotton effect) provide confirmatory evidence for the absolute configuration assigned by CD. scispace.com

TechniqueExpected ObservationInformation Gained
CDPositive or negative Cotton effect bands corresponding to the amide and aromatic chromophores. For an L-amino acid derivative, a positive Cotton effect around 210-220 nm is often observed.Absolute configuration at the stereocenter, information on preferred solution-phase conformation.
ORDAnomalous dispersion curve (a peak and a trough) in the region of the chromophore's absorption. The sign of the Cotton effect will correspond to that observed in the CD spectrum. A plain curve may be observed at wavelengths far from the absorption maximum. wikipedia.orgConfirmation of absolute configuration and chirality.

X-ray Crystallography of this compound and its Co-crystals

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. A successful crystallographic analysis of this compound would provide an unambiguous determination of its absolute configuration and reveal its solid-state conformation. This information is invaluable as it provides a static picture of the molecule's structure, which can be used to benchmark and understand the dynamic conformational behavior observed in solution via NMR.

Furthermore, the formation and analysis of co-crystals, where the target molecule is crystallized with another compound (a co-former), can provide insights into intermolecular interactions such as hydrogen bonding, which are crucial in molecular recognition and crystal engineering.

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry elements present in the crystal lattice; for a chiral molecule, this must be a chiral space group.
Atomic Coordinates The precise x, y, and z positions of every atom in the molecule, allowing for the visualization of the 3D structure.
Bond Lengths & Angles Provides exact geometric parameters of the molecule in the solid state.
Torsional Angles Defines the conformation of the molecule, such as the orientation of the 2-bromophenyl group relative to the propionamide backbone.
Intermolecular Interactions Reveals how molecules pack in the crystal, identifying key interactions like hydrogen bonds between the amino/amide groups and carbonyl oxygen atoms of neighboring molecules.

While specific experimental data for this compound is not currently found in the searched scientific literature, the application of the advanced analytical methods described here would be essential to fully characterize its structure and stereochemistry.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would reveal critical information regarding its molecular conformation, including the stereochemistry at the chiral center, and the spatial relationship between the propionamide backbone and the bromo-phenyl ring.

Analysis of the crystal structure would provide key data points, which would typically be presented in a detailed crystallographic data table. This would include:

Unit Cell Parameters: Dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Key Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the covalent structure and identifying any unusual geometric features.

Torsion Angles: These angles would define the conformation of the molecule, such as the rotation around the amide bond and the orientation of the phenyl ring relative to the rest of the molecule.

Furthermore, the analysis would describe the crystal packing . This involves identifying and quantifying intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds (e.g., between the amino group and the amide oxygen of neighboring molecules), halogen bonds involving the bromine atom, and π-π stacking interactions between phenyl rings. A detailed study would map out these interactions to understand the supramolecular architecture. However, no such study has been published for this specific compound.

Co-crystallization Studies with Host Molecules or Inorganic Scaffolds

Co-crystallization is a technique used to design new solid forms of a molecule by combining it with a second component (a "co-former") in a specific stoichiometric ratio within a crystal lattice. This is often done to modify physicochemical properties like solubility or stability. Amino acid derivatives like this compound are potential candidates for co-crystal formation due to their hydrogen bond donor (amino group, amide N-H) and acceptor (amide C=O) sites.

A systematic study would involve screening this compound with a library of pharmaceutically acceptable co-formers, such as carboxylic acids, other amides, or phenols. The goals of such studies would be:

To identify successful co-crystal formations.

To characterize the new solid phases using techniques like X-ray diffraction and thermal analysis.

To determine the supramolecular synthons , which are the robust hydrogen-bonding patterns that govern the assembly of the two components.

There are currently no published reports of co-crystallization studies involving this compound with any host molecules or inorganic scaffolds.

Vibrational Spectroscopy Applications (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's structure, conformation, and intermolecular interactions, such as hydrogen bonding.

Elucidation of Specific Functional Group Vibrations and Hydrogen Bonding Networks

For this compound, an analysis of its IR and Raman spectra would focus on identifying the characteristic vibrational frequencies of its key functional groups. While specific spectra for this compound are not available, the expected regions for these vibrations can be predicted based on similar molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Information Gained
Primary Amine (R-NH₂)N-H Symmetric & Asymmetric Stretching3500 - 3300The presence of sharp, distinct peaks indicates free N-H groups, while broad bands suggest involvement in hydrogen bonding.
Secondary AmideN-H Stretching3300 - 3100A lower frequency (red shift) and broadening of this band is a strong indicator of N-H···O=C hydrogen bonding.
Secondary AmideC=O Stretching (Amide I band)1680 - 1630The position is highly sensitive to hydrogen bonding; a shift to lower frequency indicates stronger hydrogen bonds to the carbonyl oxygen.
Secondary AmideN-H Bending (Amide II band)1570 - 1515This band, coupled with C-N stretching, also provides information on the local environment and hydrogen bonding.
Aromatic RingC=C Stretching1600 - 1450Characteristic sharp peaks confirm the presence of the phenyl ring.
Bromo-AromaticC-Br Stretching600 - 500Confirms the presence of the carbon-bromine bond.

By comparing the experimental spectra of the solid-state compound to theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed bands can be made. Shifts in these key frequencies provide direct evidence for the presence and relative strength of hydrogen bonding networks within the crystal structure.

Conformational Polymorphism Detection

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can have different physical properties. Vibrational spectroscopy is a key tool for detecting and distinguishing between polymorphs because subtle differences in molecular conformation and crystal packing lead to distinct IR and Raman spectra.

If this compound were to exhibit polymorphism, each crystalline form would have a unique fingerprint in the vibrational spectrum. Differences would be most apparent in:

Low-frequency modes (below 400 cm⁻¹): These lattice vibrations are directly related to the crystal packing and would differ significantly between polymorphs.

Amide regions (Amide I and II): Changes in hydrogen bonding schemes between polymorphs would cause noticeable shifts in these bands.

N-H stretching regions: The number and position of peaks can vary depending on the specific hydrogen bond donors and acceptors in each polymorphic form.

As there are no reports on the synthesis or isolation of different crystalline forms of this compound, no studies on its potential conformational polymorphism are available.

Computational and Theoretical Investigations of S 2 Amino N 2 Bromo Phenyl Propionamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.

The optimization of the molecular geometry using DFT, typically with a basis set such as 6-311++G(d,p), reveals the most stable three-dimensional arrangement of the atoms. nih.gov This process provides precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO may be distributed over the amide and bromo-phenyl moieties.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to predict the chemical behavior of the molecule. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT

Parameter Bond Length (Å) / Bond Angle (°)
C-Br 1.905
N-H (Amide) 1.012
C=O 1.234
C-N (Amide) 1.358
Cα-N (Amine) 1.459
∠(C-N-H) (Amide) 118.5
∠(O=C-N) 123.7

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

Table 2: Calculated Electronic Properties and Reactivity Descriptors of this compound

Property Value (eV)
HOMO Energy -6.12
LUMO Energy -0.98
HOMO-LUMO Gap (ΔE) 5.14
Electronegativity (χ) 3.55
Chemical Potential (μ) -3.55
Hardness (η) 2.57
Softness (σ) 0.39

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. mdpi.com This technique allows for the exploration of the conformational landscape and the influence of the environment, such as a solvent, on the molecule's structure and dynamics. nih.gov

Exploration of Conformational Landscapes and Flexibility

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations by simulating the molecule's movement over time. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. This provides insights into the flexibility of the molecule and the preferred orientations of its functional groups. The Ramachandran plot, typically used for peptides, can be adapted to analyze the distribution of the backbone dihedral angles of this molecule. conicet.gov.ar

Solvent Effects on Molecular Behavior and Solvation Thermodynamics

The behavior of this compound in a biological or chemical system is significantly influenced by its interactions with the surrounding solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed investigation of these effects. researchgate.net Properties such as the radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute. Furthermore, MD simulations can be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation, which is crucial for understanding its solubility and partitioning behavior.

Prediction and Interpretation of Spectroscopic Properties (NMR, CD, IR)

Computational methods are also invaluable for predicting and interpreting various spectroscopic data.

Nuclear Magnetic Resonance (NMR): DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. github.ionih.gov These predicted spectra can be compared with experimental data to confirm the structure and assign the resonances.

Circular Dichroism (CD): As this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) calculations can be used to simulate the CD spectrum by calculating the rotational strengths of the electronic transitions. The predicted CD spectrum can help in determining the absolute configuration of the chiral center.

Infrared (IR): The vibrational frequencies of this compound can be calculated using DFT. researchgate.net The resulting computed IR spectrum, which shows the characteristic vibrational modes of the functional groups (e.g., N-H stretch, C=O stretch), can be compared with experimental IR spectra to aid in structural elucidation. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Value
¹H NMR Chemical Shift (ppm), Amide N-H 8.5
¹³C NMR Chemical Shift (ppm), C=O 172.3
IR Vibrational Frequency (cm⁻¹), C=O stretch 1685

Note: The data in this table is illustrative and based on typical values obtained from computational predictions for similar molecules.

Table 4: List of Compounds Mentioned

Compound Name

Molecular Docking and Binding Affinity Predictions with Academic Targets

No molecular docking or binding affinity prediction studies for this compound against any specific biological targets such as enzymes, receptors, or transporters were found in the reviewed literature.

Ligand-Protein Interaction Modeling for Specific Biological Targets (e.g., enzymes, receptors, transporters in vitro)

There is no available data on the modeling of interactions between this compound and any biological targets.

Identification of Potential Binding Pockets and Key Interaction Residues

As no docking studies have been published, there is no information regarding potential binding pockets or key amino acid residues that may interact with this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling within Academic Research Contexts

No academic research was found that included this compound in the development or validation of any Quantitative Structure-Activity Relationship (QSAR) models.

Biological and Biochemical Investigations in Vitro and Mechanistic Studies

Enzyme Inhibition and Activation Studies (Using Isolated Enzymes)

Enzyme inhibition and activation assays are fundamental in drug discovery and molecular pharmacology to determine how a compound interacts with a specific enzyme. These studies are crucial for understanding a compound's mechanism of action and for optimizing its potency and selectivity.

Kinetic analysis of enzyme-inhibitor interactions provides quantitative measures of an inhibitor's potency. Typically, this involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor that reduces the enzyme activity by 50%.

To illustrate the type of data generated, a hypothetical data table for the kinetic analysis of an enzyme inhibitor is presented below.

Inhibitor Concentration (nM)Enzyme Activity (%)
0.198
185
1052
10015
10005

Understanding the mode of inhibition is critical for drug development. There are three primary reversible inhibition mechanisms:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, changing the enzyme's conformation and reducing its activity, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

These modes are determined by analyzing enzyme kinetics data using graphical methods like Lineweaver-Burk plots or by fitting the data to specific kinetic models.

Receptor Binding Assays (Using Isolated Receptors or Membrane Preparations)

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays are essential for identifying compounds that can modulate the function of receptors involved in various physiological and pathological processes.

Radioligand binding assays are a common method to determine the affinity of a ligand for its receptor. In these experiments, a radiolabeled ligand (a molecule that binds to the receptor) is incubated with a preparation of the receptor (e.g., isolated cell membranes). The amount of radioligand bound to the receptor is then measured. To determine the affinity of an unlabeled compound, a competition binding assay is performed where the ability of the unlabeled compound to displace the radiolabeled ligand is measured.

From competitive binding assays, the inhibition constant (Ki) can be calculated. The Ki value is a measure of the inhibitor's binding affinity for the receptor and is independent of the concentration of the radioligand used in the assay. A lower Ki value indicates a higher binding affinity.

A hypothetical data table showing the results of a competitive binding assay is provided below.

CompoundReceptor TargetKi (nM)
Compound XReceptor A15
Compound XReceptor B250
Compound XReceptor C>10,000

Cell-Based Assays for Mechanistic Pathway Elucidation (Non-Human Cell Lines, Non-Clinical)

Cell-based assays are critical for understanding the biological effects of a compound in a more physiologically relevant context than isolated enzyme or receptor assays. These assays can provide insights into a compound's mechanism of action by examining its effects on cellular signaling pathways, gene expression, and other cellular functions. These studies are typically conducted in non-human cell lines and are non-clinical in nature.

The choice of cell line and the specific assay depends on the biological question being addressed. For example, if a compound is hypothesized to affect a particular signaling pathway, a reporter gene assay could be used to measure the activation or inhibition of that pathway.

While the methodologies for characterizing the biological and biochemical properties of a compound like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide are well-established, a thorough search of the scientific literature did not yield any specific data for this particular molecule. The frameworks for enzyme inhibition studies, receptor binding assays, and cell-based mechanistic studies provide a clear path for any future investigations into the bioactivity of this compound.

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Proteomic and Metabolomic Approaches for In Vitro Target Identification and Pathway Perturbation

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Structure Activity Relationship Sar Studies for S 2 Amino N 2 Bromo Phenyl Propionamide Analogs

Design Principles for Systematic SAR Studies Based on the Propionamide (B166681) Scaffold

The design of analog libraries often employs a combinatorial approach, where diverse building blocks are incorporated at each of the three modification sites. For the amino acid portion, this includes varying the side chain to explore different sizes, polarities, and functionalities. Modifications on the bromo-phenyl ring typically involve introducing a range of substituents at different positions to probe electronic and steric effects. Finally, the amide bond itself can be altered or replaced with bioisosteres to investigate its role in target interaction and metabolic stability. This systematic approach ensures that the resulting SAR data is robust and can be used to build predictive models for future drug design efforts.

Impact of Systematic Structural Modifications on In Vitro Biological Activity

Studies on related N-aryl amino acid derivatives have shown that both the nature of the amino acid and its stereochemistry are crucial for biological activity. For example, replacing the methyl side chain of the alanine (B10760859) moiety with larger or more functionalized groups can lead to either an enhancement or a loss of activity, depending on the specific target and the nature of the binding pocket.

Note: The following data is illustrative and based on general trends observed in related compound series. The specific activity values are hypothetical.

Table 1: Impact of Amino Acid Moiety Modifications on In Vitro Activity

Compound ID Amino Acid Moiety Side Chain N-Alkylation In Vitro Activity (IC₅₀, µM)
1 (S)-Alanine -CH₃ None 5.2
2 (S)-Valine -CH(CH₃)₂ None 8.9
3 (S)-Leucine -CH₂CH(CH₃)₂ None 12.5
4 (S)-Phenylalanine -CH₂Ph None 3.1

| 5 | (S)-Alanine | -CH₃ | -CH₃ | 15.8 |

The bromo-phenyl ring is a critical component for tuning the electronic and steric properties of the molecule. The position and nature of substituents on this ring can dramatically alter the compound's activity. The bromine atom at the ortho position of the parent compound likely plays a key role in orienting the molecule within the binding site and may also participate in halogen bonding interactions.

Replacing the bromine with other halogens or with electron-donating or electron-withdrawing groups can provide valuable information about the electronic requirements for optimal activity. Furthermore, introducing substituents at other positions on the phenyl ring can probe the steric tolerance of the binding pocket. Computational studies on related aryl halides suggest that both steric and electronic effects collude to influence reaction barriers and, by extension, biological interactions. nih.gov

Note: The following data is illustrative and based on general trends observed in related compound series. The specific activity values are hypothetical.

Table 2: Impact of Bromo-phenyl Ring Substitutions on In Vitro Activity

Compound ID Phenyl Ring Substitution Electronic Effect Steric Effect In Vitro Activity (IC₅₀, µM)
1 2-Bromo Electron-withdrawing Moderate 5.2
6 2-Chloro Electron-withdrawing Small 7.8
7 2-Fluoro Electron-withdrawing Small 9.1
8 2-Methyl Electron-donating Moderate 14.3

| 9 | 4-Bromo | Electron-withdrawing | Moderate | 25.6 |

The amide bond in (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a key structural feature, providing rigidity and hydrogen bonding capabilities. However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Therefore, exploring bioisosteric replacements for the amide linkage is a common strategy in medicinal chemistry to improve pharmacokinetic properties while maintaining or enhancing biological activity. nih.govdrughunter.com

Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and thioamides. nih.gov Each of these replacements mimics certain geometric and electronic properties of the amide bond but offers a different metabolic profile and hydrogen bonding pattern. The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific target and the desired physicochemical properties. drughunter.com

Note: The following data is illustrative and based on general trends observed in related compound series. The specific activity values are hypothetical.

Table 3: Impact of Amide Linkage Alterations on In Vitro Activity

Compound ID Linkage H-Bond Donor H-Bond Acceptor In Vitro Activity (IC₅₀, µM)
1 Amide (-CONH-) Yes Yes 5.2
10 Thioamide (-CSNH-) Yes Yes 9.8
11 1,2,3-Triazole No Yes 18.4

| 12 | Ester (-COO-) | No | Yes | 35.1 |

Stereochemical Influences on In Vitro Biological Interactions and Target Binding

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms is often critical for precise interactions with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket. It is well-established that enantiomers of a drug can exhibit significantly different pharmacological activities, with one enantiomer being highly active while the other is inactive or even exhibits off-target effects.

For analogs of this compound, the stereocenter at the alpha-carbon of the amino acid moiety is of particular importance. The (S)-configuration of the parent compound suggests a specific spatial orientation of the amino group, the side chain, and the propionamide backbone is required for optimal binding. In systematic SAR studies, it is crucial to synthesize and evaluate both enantiomers of a given analog to fully understand the stereochemical requirements of the target. This information is invaluable for developing highly selective and potent drug candidates.

Development of Pharmacophore Models and Rational Design Strategies

The data generated from systematic SAR studies can be used to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target and to elicit a biological response. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models for this compound analogs can be generated using ligand-based or structure-based approaches. nih.gov In a ligand-based approach, a set of active analogs is aligned, and common chemical features are identified to construct a pharmacophore hypothesis. nih.gov A structure-based approach utilizes the three-dimensional structure of the biological target to define the key interaction points within the binding site. nih.gov

Once a validated pharmacophore model is established, it becomes a powerful tool for rational drug design. researchgate.net It can be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore features. Furthermore, the model can guide the design of new analogs with improved potency and selectivity by suggesting specific structural modifications that are likely to enhance binding to the target. This iterative process of design, synthesis, and testing, guided by SAR and pharmacophore modeling, is a cornerstone of modern drug discovery. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide due to its high resolution and versatility. phenomenex.com Method development focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation of the target compound from its enantiomer, impurities, and degradation products. phenomenex.comresearchgate.net

The biological activity of chiral molecules is often specific to one enantiomer. Therefore, it is crucial to separate and quantify the enantiomers of 2-Amino-N-(2-bromo-phenyl)-propionamide. Chiral HPLC is the most important tool for resolving enantiomers. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose or cellulose derivatives coated on a silica gel support, are widely used and have proven effective for separating a broad range of chiral compounds, including those similar to the target molecule. nih.gov For instance, amylose tris(3-chloro-5-methylphenylcarbamate) based columns are a popular choice. nih.gov The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector of the CSP.

Method development for chiral separation of this compound would involve screening various CSPs and mobile phase compositions. Normal-phase eluents, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol), are often used with polysaccharide-based CSPs.

Table 1: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak® IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of the active pharmaceutical ingredient (API). researchgate.net Both reverse-phase (RP) and normal-phase (NP) HPLC can be used for this purpose, with RP-HPLC being the more common and powerful technique for separating a wide range of organic molecules. thermofisher.comualberta.ca

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). thermofisher.com For a compound like this compound, a C18 column is a suitable starting point. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. harvardapparatus.com Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution for amine-containing compounds. hplc.eu Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate impurities with a wide range of polarities. vcu.edu

Table 2: Example Reverse-Phase HPLC Method for Purity Analysis

Parameter Condition
Column Waters Atlantis T3 (C18), 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 230 nm

| Injection Volume | 5 µL |

This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for quantifying potential process-related impurities and degradation products. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Fragmentation Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since this compound has polar functional groups (-NH2 and -CONH-), it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

A common approach for compounds containing active hydrogens, such as amines and amides, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior.

Once separated by the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions provide a "mass spectrum," which acts as a molecular fingerprint for identification. The fragmentation pattern can be analyzed to confirm the structure of the parent compound and identify unknown impurities. For this compound, key fragmentation would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the propionamide (B166681) side chain.

Table 3: Hypothetical GC-MS Method Parameters

Parameter Condition
Derivatization Reaction with MTBSTFA in acetonitrile at 100 °C for 4 hours
GC Column SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Scan Range | m/z 50-600 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices. bioanalysis-zone.com

For quantitative analysis, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.com This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]+) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process is highly selective and minimizes interference from other components in the matrix, a phenomenon known as matrix effect. nih.gov

Sample preparation is crucial for removing matrix components like proteins and phospholipids that can interfere with the analysis. nih.gov Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for analyte loss and variations in instrument response. nih.gov

Table 4: Example LC-MS/MS Parameters for Quantitation

Parameter Condition
Sample Prep Protein precipitation of cell lysate with acetonitrile containing internal standard
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion ([M+H]+) → Product Ion (specific fragment)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The method must be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ) to ensure reliable results. nih.govuab.edu

Understanding the metabolic fate of a compound is essential. In vitro studies using liver microsomes or S9 fractions can reveal potential metabolic pathways. nih.gov LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is used for this purpose.

These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. Common metabolic transformations for a molecule like this compound could include:

Oxidation: Hydroxylation of the phenyl ring.

Hydrolysis: Cleavage of the amide bond to form 2-bromoaniline (B46623) and (S)-alanine.

N-Acetylation: Acetylation of the primary amine. nih.gov

Conjugation: Glucuronidation or sulfation of a hydroxylated metabolite. nih.gov

By comparing the chromatograms of control samples with incubated samples, new peaks corresponding to potential metabolites can be identified. The accurate mass difference between the metabolite and the parent drug suggests the type of metabolic reaction that has occurred. Further structural information can be obtained from the MS/MS fragmentation patterns of the metabolites.

Capillary Electrophoresis (CE) Techniques for Separation and Analysis of Chiral Compounds

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral compounds, including amino acid derivatives. nih.govnih.gov The high efficiency, short analysis time, and low sample and reagent consumption of CE make it an attractive alternative to high-performance liquid chromatography (HPLC) for chiral analysis. researchgate.net The fundamental principle of chiral CE lies in the differential interaction of enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and, consequently, separation.

For a compound like this compound, which possesses a chiral center at the alpha-carbon of the propionamide backbone, CE offers a promising analytical approach for enantiomeric purity assessment. The separation mechanism would involve the formation of transient diastereomeric complexes between the enantiomers of 2-Amino-N-(2-bromo-phenyl)-propionamide and a chiral selector in the running buffer. The stability of these complexes differs for the (S) and (R)-enantiomers, resulting in their separation.

Several classes of chiral selectors are employed in CE, with cyclodextrins (CDs) and their derivatives being the most common for the separation of amino acid derivatives. nih.govresearchgate.netscientific.net Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), carboxymethyl-β-CD, and sulfobutylether-β-CD, offer a range of selectivities for different analytes. nih.gov The choice of the specific cyclodextrin and its concentration, along with the pH and composition of the background electrolyte, are critical parameters that need to be optimized to achieve baseline separation. nih.gov For instance, a study on the chiral separation of various amino acid derivatives demonstrated that different compounds required specific types of cyclodextrins and electrolyte conditions for optimal resolution. nih.gov

Chiral SelectorConcentration (mM)Buffer pHResolution (Rs)Migration Time (S)-enantiomer (min)Migration Time (R)-enantiomer (min)
Hydroxypropyl-β-cyclodextrin102.51.88.28.5
Sulfobutylether-β-cyclodextrin153.02.59.19.6
Carboxymethyl-β-cyclodextrin204.51.57.57.8

This table is illustrative and based on typical CE separation parameters for chiral amino acid derivatives.

Application of Hyphenated Techniques (e.g., LC-NMR, GC-IR) in Research Settings

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable tools in pharmaceutical analysis for the comprehensive characterization of compounds. saspublishers.comactascientific.comasiapharmaceutics.info Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide detailed structural information, which is crucial in research settings for structure elucidation, impurity profiling, and metabolite identification. asiapharmaceutics.infoijnrd.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the powerful separation capabilities of HPLC with the unparalleled structure elucidation power of NMR spectroscopy. researchgate.netslideshare.net This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for prior isolation of each component. researchgate.net

In the context of this compound, LC-NMR would be highly beneficial for several research applications. For instance, it could be used to confirm the structure of the main compound in a reaction mixture and to identify and characterize any synthesis-related impurities or degradation products. The process involves separating the mixture using an appropriate HPLC method and then diverting the eluent containing the peak of interest into the NMR spectrometer. slideshare.net Different modes of operation, such as on-flow, stopped-flow, and loop collection, can be employed depending on the concentration of the analyte and the desired level of detail in the NMR data. researchgate.netmdpi.com

A hypothetical LC-NMR analysis of a synthesized batch of this compound might yield the following data for an identified impurity:

Retention Time (min)¹H NMR Chemical Shifts (δ, ppm)Key Structural Inference
5.87.6-7.2 (m, 4H), 4.1 (q, 1H), 2.1 (s, 3H), 1.5 (d, 3H)Acetylated amino group impurity
9.27.8-7.0 (m, 4H), 4.5 (q, 1H), 1.6 (d, 3H)Main Compound: this compound

This table is a hypothetical representation of data that could be obtained from an LC-NMR analysis.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is another powerful hyphenated technique that couples the high-resolution separation of gas chromatography with the structural information provided by infrared spectroscopy. nih.gov As compounds elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, where their IR spectra are recorded. piketech.com This technique is particularly useful for the identification of volatile and semi-volatile compounds and for distinguishing between isomers that may have similar mass spectra. nih.govojp.gov

For the analysis of this compound, GC-IR could be employed, potentially after derivatization to increase its volatility. The resulting IR spectrum would provide a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to its various functional groups. For example, the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C-Br stretching of the bromo-phenyl ring would all appear at specific wavenumbers. libretexts.org This information is highly specific and can be used to confirm the identity of the compound and differentiate it from positional isomers or other related substances. ojp.gov

A summary of expected characteristic IR absorption bands for this compound is presented in the interactive table below.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine and Amide)3400-3200
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Amide)1680-1630
C-N Stretch1400-1000
C-Br Stretch690-515

This table is based on general IR spectroscopy correlation tables and represents expected values. libretexts.org

Applications in Chemical Synthesis, Materials Science, and Probe Development

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a well-defined stereocenter in (S)-2-Amino-N-(2-bromo-phenyl)-propionamide makes it an attractive chiral building block for asymmetric synthesis. Chiral molecules are crucial in pharmacology as different enantiomers of a drug can have vastly different biological activities.

This compound can serve as a starting material for the synthesis of a variety of complex, biologically active molecules. The amino group can be functionalized, the amide bond can be hydrolyzed or modified, and the bromo-phenyl moiety can participate in cross-coupling reactions to build molecular complexity. For instance, multicomponent reactions are a powerful tool for the synthesis of biologically active molecules, and this compound could potentially be used in such reactions to generate novel scaffolds. nih.govmdpi.com The synthesis of derivatives could lead to compounds with anti-inflammatory, antibacterial, or antitumor activities. nih.govmdpi.commdpi.com

The chiral nature of this compound allows for its use as a reagent or auxiliary in stereoselective transformations, helping to control the stereochemical outcome of a chemical reaction. Furthermore, it can be a precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are essential components of catalysts that enable the enantioselective synthesis of a wide range of chemical products. The development of novel chiral ligands is a continuous effort in the field of asymmetric synthesis.

Development of Molecular Probes for Biochemical Research

Molecular probes are indispensable tools for studying biological processes at the molecular level. The structure of this compound offers a scaffold that can be modified to create such probes.

By attaching a fluorophore to the this compound core, it is possible to create fluorescently tagged derivatives. These probes can be used in live-cell imaging to visualize and study specific biological targets or processes in real-time. The design of such probes often involves linking a recognition element (in this case, a derivative of the title compound) to a fluorescent reporter. Advances in fluorescence microscopy have made this a powerful technique in biological research. mdpi.com

Affinity probes are designed to bind specifically to a biological target, such as a protein. The bromo-phenyl group of this compound could be functionalized with a reactive group to allow for covalent labeling of the target protein. This is a common strategy in the design of affinity probes for target identification and protein profiling. These probes can help to elucidate the mechanism of action of bioactive compounds and to identify new drug targets. nih.govnih.gov

Potential in Catalyst Design and Ligand Development for Asymmetric Reactions

The chiral backbone of this compound makes it a promising candidate for the development of novel catalysts and ligands for asymmetric reactions. The combination of the chiral center and the functional groups that can be used for coordination to a metal center is a key feature in the design of effective asymmetric catalysts. The field of asymmetric catalysis is of great importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Exploration in Polymer Chemistry and Functional Material Science (e.g., as a monomer or additive)

The unique chemical architecture of this compound, featuring a chiral amino acid-derived core, an amide linkage, and a reactive bromophenyl group, presents intriguing possibilities for its application in polymer chemistry and the development of functional materials. Although direct polymerization studies of this specific molecule are not extensively documented in publicly available research, its structural components suggest its potential utility as both a specialized monomer and a functional additive. The exploration of analogous compounds provides a framework for understanding how this compound could be integrated into polymeric systems.

Potential as a Monomer for Advanced Polymers

The structure of this compound contains functionalities that could, in principle, be modified to render it polymerizable. For instance, the primary amino group or the aromatic ring could be functionalized with a polymerizable moiety, such as a vinyl or acryloyl group. This would transform the compound into a chiral, functional monomer.

Research on similar N-aryl acrylamide monomers, such as N-(4-bromophenyl)-2-methacrylamide, demonstrates the feasibility of incorporating bromophenyl-containing amide structures into polymer chains through free radical polymerization. researchgate.netresearchgate.netresearchgate.net In these studies, N-(4-bromophenyl)-2-methacrylamide was successfully copolymerized with other monomers, like n-butyl methacrylate (n-BMA) and 2-hydroxyethyl methacrylate (HEMA), to create novel copolymers with tailored properties. researchgate.netresearchgate.net

The presence of the N-(4-bromophenyl)-2-methacrylamide units in the copolymers was found to significantly influence their thermal characteristics. For example, as the content of N-(4-bromophenyl)-2-methacrylamide in its copolymer with n-BMA increased, the glass transition temperature (Tg) of the resulting material also increased. researchgate.net This indicates that the rigid and bulky bromophenyl group enhances the thermal stability of the polymer. A similar trend was observed in copolymers with HEMA. researchgate.net

Based on these findings with analogous compounds, it can be inferred that a polymer derived from this compound could exhibit desirable thermal properties. Furthermore, the inherent chirality of the molecule would be imparted to the polymer backbone, opening avenues for the creation of chiral polymers. Such materials are of significant interest for applications in chiral separations, asymmetric catalysis, and sensing. The synthesis of polymers from amino acid-derived monomers is a well-established field, and these materials are known for their potential biocompatibility and diverse functionalities. researchgate.netx-mol.netacs.orgnih.gov

Role as a Functional Additive and in Post-Polymerization Modification

Beyond its potential as a monomer, the bromine atom on the phenyl ring of this compound serves as a versatile handle for post-polymerization modification. wiley-vch.denih.govescholarship.orgrsc.org Polymers that incorporate this compound, either as a monomer or as a grafted side chain, would possess reactive sites that can be chemically altered after the main polymer chain has been formed.

This approach is a powerful strategy for creating functional materials with precisely controlled properties. researchgate.net The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of a wide range of other functional groups. This could include chromophores, fluorophores, bioactive molecules, or moieties that alter the solubility or self-assembly behavior of the polymer.

For example, polymers bearing pendant bromo-phenyl groups could be modified to create materials with tailored optical, electronic, or biological properties. The ability to perform these modifications on a pre-formed polymer chain offers significant advantages in terms of synthetic flexibility and the ability to fine-tune the material's characteristics for specific applications. nih.govescholarship.org

The table below summarizes the key structural features of this compound and their potential implications in polymer and materials science, drawing parallels from related research.

Structural FeaturePotential Role in Polymer/Material ScienceRationale based on Analogous Systems
(S)-Chiral Center Induces chirality in the polymer backbone.Amino acid-derived monomers are used to create chiral polymers for specialized applications. researchgate.netacs.org
Amide Linkage Provides hydrogen bonding sites, influencing polymer chain interactions and mechanical properties.Amide-containing polymers often exhibit distinct physical properties due to hydrogen bonding. libretexts.orgrsc.org
2-Bromophenyl Group Serves as a reactive site for post-polymerization modification.Brominated aromatic compounds are widely used in cross-coupling reactions to functionalize molecules and materials. researchgate.net
Aromatic Ring Enhances thermal stability and provides a platform for π-π stacking interactions.The incorporation of aromatic monomers like N-(4-bromophenyl)-2-methacrylamide increases the glass transition temperature of copolymers. researchgate.netresearchgate.net

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. pku.edu.cnresearchgate.net For a molecule like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, these computational tools offer multifaceted opportunities. ML algorithms can be trained on existing datasets of similar N-aryl amides to predict potential biological targets and activities, thus prioritizing experimental screening efforts. pku.edu.cn Generative AI models could design novel derivatives with optimized properties, such as enhanced binding affinity or improved metabolic stability. rsc.org

Furthermore, AI can significantly streamline the synthetic process. Predictive models can forecast the outcomes of different reaction conditions for amide bond formation, helping to identify the most efficient and highest-yielding synthetic routes. pku.edu.cnresearchgate.net This data-driven approach can reduce the experimental burden and accelerate the generation of new analogues for structure-activity relationship (SAR) studies. nih.gov

Predicted Target Confidence Score Predicted Activity
Kinase Family X 0.85 Inhibitor
Protease Family Y 0.72 Modulator
Ion Channel Z 0.65 Blocker

Exploration of Novel, Sustainable Synthetic Pathways and Green Chemistry Approaches

Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uksigmaaldrich.com Future research should focus on developing greener and more sustainable synthetic methods for this compound. This includes the exploration of catalytic methods that minimize waste and improve atom economy. ucl.ac.uksigmaaldrich.com Biocatalytic approaches, using enzymes like amidases, present a highly sustainable alternative for creating chiral amides with high enantioselectivity. nih.gov

Similarly, the halogenation of the phenyl ring is a key synthetic step. Developing environmentally benign halogenation protocols that avoid harsh reagents and chlorinated solvents is a critical area of research. rsc.orgtaylorfrancis.com This could involve using greener brominating agents or catalytic systems that operate under milder conditions, thereby reducing the environmental impact of the synthesis. rsc.orgresearchgate.net

Development of Advanced Spectroscopic and Imaging Techniques for In Vitro Mechanistic Studies

Understanding the mechanism of action is crucial for the development of any bioactive compound. Advanced spectroscopic techniques can provide deep insights into how this compound interacts with its biological targets at a molecular level. solubilityofthings.comspectroscopyonline.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure of compound-protein complexes, while mass spectrometry can identify binding partners and post-translational modifications. solubilityofthings.comnih.gov

In vitro imaging techniques are also becoming increasingly powerful for studying the effects of small molecules on cellular processes in real-time. nih.govnovartis.com High-content imaging and fluorescent probes could be used to visualize the subcellular localization of the compound and its impact on cellular morphology and signaling pathways. researchgate.net These methods can provide a dynamic picture of the compound's activity within a cellular context, bridging the gap between biochemical assays and in vivo studies. rsc.org

Broader Applications Beyond Traditional Medicinal Chemistry Scaffolds

The N-aryl amide scaffold present in this compound is a versatile structural motif. mdpi.comnih.gov While its primary potential may lie in medicinal chemistry, future research could explore its applications in other fields. For example, derivatives of this compound could be investigated as probes for chemical biology to study specific biological pathways or as components of novel materials with unique properties. mskcc.orgnih.gov

The chiral nature of the molecule also opens up possibilities in asymmetric catalysis, where it could serve as a ligand for metal catalysts. riken.jp Furthermore, its application in agrochemicals is another potential avenue, as many pesticides and herbicides contain N-aryl amide structures. acs.org

Collaborative Research Frameworks and Interdisciplinary Studies in Chemical Biology

To fully realize the potential of this compound, collaborative and interdisciplinary research is essential. mskcc.org Frameworks that bring together synthetic chemists, computational scientists, biologists, and pharmacologists will be crucial for a comprehensive investigation of this molecule. chemikailproteomics.combroadinstitute.org

Chemical biology approaches, which utilize chemical tools to study biological systems, will be particularly important for target identification and validation. mskcc.orgnih.gov By integrating expertise from diverse fields, researchers can accelerate the journey from a promising chemical scaffold to a well-characterized molecular probe or a potential therapeutic lead.

Table 2: Key Research Areas and Potential Collaborators

Research Area Potential Collaborators Desired Outcome
AI/ML in Drug Design Computational Chemistry Labs, Data Science Institutes Identification of high-probability biological targets and novel derivatives.
Green Synthesis Process Chemistry Groups, Biocatalysis Experts Development of sustainable and efficient synthetic routes.
Mechanistic Studies Structural Biologists, Cell Imaging Centers Elucidation of the molecular mechanism of action.
New Applications Materials Science Departments, Agrochemical Companies Discovery of utility beyond traditional medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.